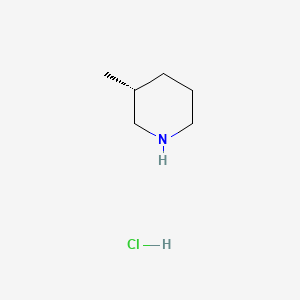
(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1860947-01-8 . It has a molecular weight of 262.58 . The IUPAC name for this compound is (2S)-2-(4-bromophenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a sealed container in a dry room .
Applications De Recherche Scientifique
Asymmetric Synthesis and Molecular Docking
(Ayan et al., 2013) explored the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives, highlighting their potential as thrombin inhibitors. This study showcases the compound's role in synthesizing pyrrolidine derivatives with significant antithrombin activity through a FAM-catalytic methodology.
Cholinesterase Inhibitors
(Pizova et al., 2017) prepared and characterized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, demonstrating moderate inhibitory effects against acetylcholinesterase and notable anti-butyrylcholinesterase activity. This research underlines the compound's applicability in developing selective inhibitors for enzyme targeting.
Hydrogen-Bonding Patterns
(Balderson et al., 2007) focused on the hydrogen-bonding patterns in enaminones derived from (S)-2-(4-Bromophenyl)pyrrolidine, elucidating the structural basis for the compound's interactions and potential for forming stable crystal structures.
Luminescent Properties and Catalysis
(Xu et al., 2014) synthesized cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine demonstrating luminescent properties and their application in catalytic processes. This highlights the compound's utility in materials science and organic catalysis.
Novel Derivatives Synthesis
(Sarbu et al., 2019) synthesized novel bromo-substituted 1,3-dithiolium derivatives, offering insights into the compound's potential for creating new materials with unique chemical properties.
Mécanisme D'action
While the specific mechanism of action for “(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride” is not available, it’s worth noting that pyrrolidine derivatives are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Orientations Futures
Pyrrolidine and its derivatives, including “(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride”, are of great interest in the field of drug discovery . They are used to design new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Therefore, future research may focus on exploring these aspects further.
Propriétés
IUPAC Name |
(2S)-2-(4-bromophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h3-6,10,12H,1-2,7H2;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKFCHQDGBJUIU-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=C(C=C2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


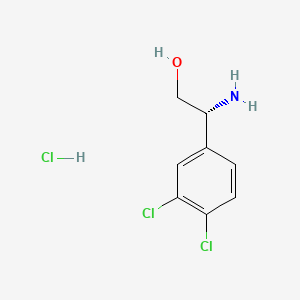

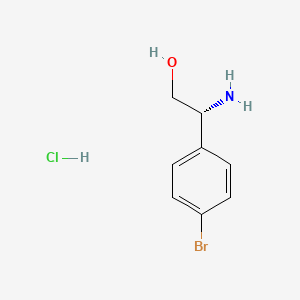
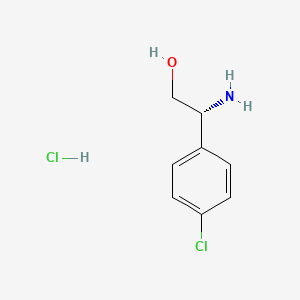
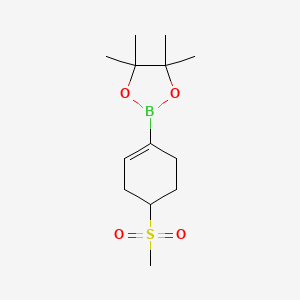
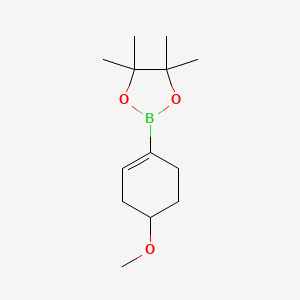
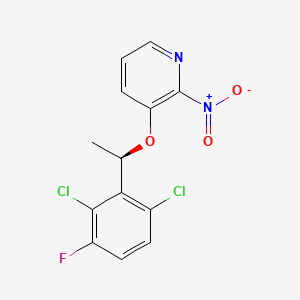
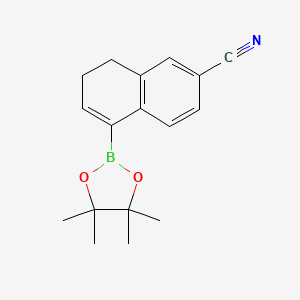


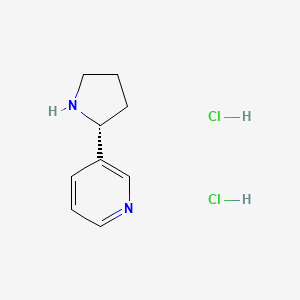
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine](/img/structure/B591911.png)
